(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid
Description
(CAS: 894789-27-6) This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected N-methyl-L-alanyl group and a cyclohexyl-substituted ethanoic acid backbone. Its stereochemistry at the second carbon (2S) and the presence of a bulky cyclohexyl group contribute to its unique physicochemical properties, such as steric hindrance and lipophilicity. It is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing conformationally constrained motifs . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-11(19(5)16(23)24-17(2,3)4)14(20)18-13(15(21)22)12-9-7-6-8-10-12/h11-13H,6-10H2,1-5H3,(H,18,20)(H,21,22)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWFBAGRUJPNF-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several Boc-protected amino acid derivatives, differing in substituents and stereochemistry:
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (CAS: 101759-72-2) Features a hydroxylated β-carbon and a Boc-N-methyl-L-threonine backbone. Enhanced solubility in polar solvents due to the hydroxyl group, unlike the hydrophobic cyclohexyl group in the target compound .
(2S)-2-{(tert-Butoxy)carbonylamino}-4,4-dimethylpentanoic acid (CAS: 287210-82-6) Contains a tert-butyl group at the δ-position, increasing steric bulk and hydrophobicity compared to the cyclohexyl group. Higher predicted density (1.041 g/cm³) and pKa (4.04) suggest altered solubility and acidity .
Ethyl 3-[(tert-butoxycarbonyl)(cyclohexyl)amino]propanoate (CAS: 266690-54-4) An ester derivative with a propanoate chain instead of ethanoic acid. Improved volatility (lower boiling point) and reduced acidity due to esterification .
Functional Analogues
Compounds with similar protective groups or amino acid backbones:
Lower melting point (88–91°C) and density (1.182 g/cm³) compared to the target compound’s cyclohexyl variant .
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid (CAS: 233689-24-2) Incorporates a dimethylaminoethoxy-phenyl group, enhancing water solubility and bioavailability. Higher molecular weight (352.43 g/mol) and pKa (2.96) due to the basic dimethylamino group .
Comparative Physicochemical Data
Biological Activity
(2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid, commonly referred to as B66995, is a compound that has garnered attention in various biological research contexts. This article delves into its biological activity, mechanisms, and potential applications based on available literature and research findings.
- Molecular Formula: C₁₃H₂₃N₃O₄
- Molecular Weight: 269.34 g/mol
- CAS Number: 16948-16-6
- Physical State: Solid, typically appearing as a white to almost white powder.
The biological activity of (2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid is primarily attributed to its role as an amino acid derivative. It is hypothesized to interact with various biological targets, including:
- Receptor Modulation: The compound may act as a modulator for specific receptors involved in metabolic pathways.
- Enzyme Inhibition: Potential inhibition of enzymes related to amino acid metabolism or signaling pathways has been noted in preliminary studies.
1. Antitumor Activity
Recent studies have explored the antitumor potential of (2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines.
These findings suggest that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest.
2. Neuroprotective Effects
Another area of investigation is the neuroprotective effects of the compound. Research indicates that it may reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
- Study Findings:
- Reduction in reactive oxygen species (ROS) levels by approximately 30% in treated neuronal cultures.
- Improvement in cell viability under oxidative stress conditions.
3. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. In animal models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
This suggests a potential role for (2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid in managing inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for preparing (2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid?
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and coupling reactions. For example:
- Step 1 : Protect the amino group of N-methyl-L-alanine using Boc anhydride in a basic medium (e.g., DCM with triethylamine) to form N-(tert-Butoxycarbonyl)-N-methyl-L-alanine .
- Step 2 : Activate the carboxylic acid group using coupling agents like HOBt/EDC or DCC, followed by reaction with cyclohexylglycine derivatives to form the final compound .
- Purification : Use reversed-phase HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Q. How can the Boc-protecting group stability be evaluated during synthesis?
Monitor the Boc group’s integrity under acidic conditions (e.g., TFA/DCM mixtures) via TLC or LC-MS. For instance:
- TLC : Spot the reaction mixture on silica plates; Boc deprotection under 50% TFA in DCM will show a lower Rf value for the free amine .
- LC-MS : Detect mass shifts corresponding to the loss of the Boc group (Δm/z = -100.12 g/mol) .
Q. What analytical methods are suitable for confirming the compound’s identity and purity?
- NMR : H and C NMR can confirm stereochemistry and functional groups. Key signals include Boc tert-butyl protons (~1.4 ppm) and cyclohexyl protons (1.0–2.0 ppm) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by AUC) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H] calculated for CHNO: 370.23) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., using vapor diffusion with hexane/ethyl acetate) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm the (2S) configuration .
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers and validate optical purity .
Q. What strategies optimize coupling efficiency during the synthesis of cyclohexyl-containing analogs?
- Pre-activation of Carboxylic Acid : Use HATU or PyBOP instead of EDC/HOBt to enhance reactivity with sterically hindered cyclohexyl groups .
- Microwave-assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining >90% yield .
- Solvent Optimization : Replace DMF with DCM/THF mixtures to minimize side reactions (e.g., racemization) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, pH 1.2 vs. PBS, pH 7.4) at 37°C. LC-MS analysis shows Boc deprotection occurs rapidly below pH 3, while the cyclohexyl group remains stable up to pH 9 .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C, with no degradation below 100°C under inert atmospheres .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., proteases) to simulate binding modes. Focus on hydrogen bonds between the Boc group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl moiety in hydrophobic pockets .
Methodological Notes
- Contradiction Handling : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), validate via H-C HSQC to assign proton-carbon correlations unambiguously .
- Data Reproducibility : Ensure anhydrous conditions during Boc protection to avoid side reactions (e.g., tert-butyl carbamate formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
